3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone
Overview
Description
3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone is an organic compound with the molecular formula C6H7ClN2O3 and a molecular weight of 190.58 g/mol . It is characterized by its unique structure, which includes a five-membered imidazolidone ring substituted with acetyl and chlorocarbonyl groups. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of new penicillin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone typically involves the reaction of 1-Acetyl-2-imidazolidinone with triphosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of urea or ester derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products Formed:
Urea Derivatives: Formed from substitution reactions with amines
Ester Derivatives: Formed from substitution reactions with alcohols
3-Acetyl-2-Imidazolidinone: Formed from hydrolysis reactions
Scientific Research Applications
3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in pharmaceutical synthesis, the compound may react with amines to form urea derivatives that exhibit specific biological activities .
Comparison with Similar Compounds
1-Acetyl-2-Imidazolidinone: A precursor in the synthesis of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone.
2-Oxo-1-Imidazolidinecarbonyl Chloride: Another imidazolidone derivative with similar reactivity.
Uniqueness: this compound is unique due to its dual functional groups (acetyl and chlorocarbonyl), which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of pharmaceuticals and other specialty chemicals .
Properties
IUPAC Name |
3-acetyl-2-oxoimidazolidine-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3/c1-4(10)8-2-3-9(5(7)11)6(8)12/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRQBNJTBJRTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C1=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459396 | |
Record name | 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41730-71-6 | |
Record name | 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.